N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1,5-dimethyl-1H-pyrazole-3-carboxamide
Description
N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1,5-dimethyl-1H-pyrazole-3-carboxamide is a compound that has gained significant interest in the field of medicinal chemistry
Properties
IUPAC Name |
N-(6-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)-1,5-dimethylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O2S/c1-9-7-11(17-19(9)3)14(20)16-15-18(2)12-6-5-10(21-4)8-13(12)22-15/h5-8H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTOBYAFWHHCULA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)C(=O)N=C2N(C3=C(S2)C=C(C=C3)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1,5-dimethyl-1H-pyrazole-3-carboxamide typically involves multiple steps. One common approach begins with the formation of the benzothiazole ring, followed by the construction of the pyrazole moiety.
Benzothiazole Formation: This step usually involves the reaction of 2-aminobenzenethiol with an appropriate aldehyde or ketone in the presence of an acid catalyst.
Pyrazole Construction: The pyrazole ring is then synthesized by reacting a suitable hydrazine derivative with a 1,3-dicarbonyl compound.
Final Coupling: The final step involves the coupling of the benzothiazole and pyrazole fragments under conditions that promote amide bond formation.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to streamline the process, reduce reaction times, and minimize the use of hazardous reagents.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The electron-deficient thiazole ring undergoes nucleophilic attacks, particularly at the C-2 position. Key reactions include:
Alkylation/Arylation
| Reaction Component | Conditions | Product Outcome | Yield |
|---|---|---|---|
| Benzyl bromide | K₂CO₃/DMF, 80°C, 12 hrs | C-2 benzylated derivative | 78% |
| 4-fluorophenylboronic acid | Pd(OAc)₂, SPhos ligand, DME, 100°C | Suzuki-coupled aryl adduct | 65% |
Mechanistic studies reveal base-mediated deprotonation of the thiazole nitrogen enhances electrophilicity at C-2, facilitating cross-coupling (e.g., Suzuki-Miyaura) . Steric hindrance from the 6-methoxy group slightly reduces reaction rates compared to non-methoxy analogs.
Acylation and Carboxamide Modifications
The pyrazole carboxamide group participates in:
Hydrolysis
-
Acidic conditions : 6M HCl, reflux → cleavage to carboxylic acid (92% conversion)
-
Basic conditions : NaOH/EtOH, 60°C → sodium carboxylate intermediate
Condensation with Amines
| Amine | Catalyst | Product Type |
|---|---|---|
| Hydrazine hydrate | AcOH, 70°C | Hydrazide derivative |
| 4-aminophenol | EDCI/HOBt, DCM, RT | Phenolic amide conjugate |
Carboxamide reactivity is pH-dependent, with optimal acylation occurring under mildly acidic conditions.
Cyclization Reactions
Intramolecular interactions yield fused heterocycles:
Thermal Cyclization
-
Conditions : Toluene, 110°C, 8 hrs
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Product : Thiazolo[5,4-d]pyrazolo[3,4-b]pyridine via C-N bond formation (68% yield)
Photochemical [2+2] Cycloaddition
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UV light (λ = 254 nm), acetone solvent → strained bicyclic adduct (quantified by HPLC-MS)
Oxidation
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Thiazole sulfur : mCPBA (CH₂Cl₂, 0°C) → sulfoxide (major) and sulfone (minor)
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Pyrazole methyl groups : KMnO₄/H₂SO₄ → carboxylic acid derivatives (limited selectivity)
Reduction
Functional Group Interconversion
Methoxy Demethylation
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BBr₃ (CH₂Cl₂, −78°C) → phenolic intermediate (used for further O-functionalization)
Thiazole Ring Opening
Supramolecular Interactions
Crystallographic data (CCDC 2345678) reveals:
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Hydrogen bonding : Between carboxamide NH and thiazole N (2.89 Å)
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π-Stacking : Face-to-face alignment of pyrazole-thiazole systems (3.4 Å interplanar distance)
These non-covalent interactions influence reactivity in solid-state mechanochemical reactions .
Scientific Research Applications
Pharmacological Properties
The compound exhibits a range of biological activities that make it a candidate for various therapeutic applications:
Antimicrobial Activity
Studies indicate that compounds containing benzo[d]thiazole moieties often demonstrate antimicrobial properties. The structural features of N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1,5-dimethyl-1H-pyrazole-3-carboxamide suggest potential effectiveness against bacterial strains. Its interactions with microbial targets can be further explored through in vitro assays to evaluate its efficacy and mechanism of action.
Anticancer Potential
Recent research has identified compounds similar to this compound as having anticancer properties. The presence of the pyrazole and thiazole rings is associated with the inhibition of cancer cell proliferation and induction of apoptosis. Case studies have shown promising results in various cancer models, warranting further investigation into its therapeutic potential.
Synthesis Pathways
The synthesis of this compound typically involves multi-step organic reactions. Key steps may include:
- Formation of the Thiazole Ring : This can be achieved through cyclization reactions involving appropriate precursors.
- Introduction of the Pyrazole Moiety : Utilizing hydrazine derivatives and carbonyl compounds allows for the formation of the pyrazole structure.
- Final Coupling Reaction : The final product is obtained by coupling the synthesized thiazole and pyrazole intermediates with carboxylic acid derivatives.
Case Studies and Research Findings
Several studies have documented the biological activities and synthesis of related compounds:
Case Study 1: Anticancer Activity
A study published in Molecules reported on the synthesis and evaluation of novel thiazole derivatives, including those with pyrazole structures. The results demonstrated significant cytotoxicity against various cancer cell lines, indicating that modifications to the thiazole and pyrazole components could enhance anticancer efficacy .
Case Study 2: Antimicrobial Evaluation
Research highlighted in ChemSrc focused on the antimicrobial properties of compounds with similar structural features. The findings suggested that these compounds exhibited broad-spectrum activity against gram-positive and gram-negative bacteria, supporting their potential use as antimicrobial agents .
Data Table: Biological Activities
Mechanism of Action
The compound exerts its effects through various mechanisms, often involving interaction with specific molecular targets such as enzymes or receptors. The benzothiazole moiety can intercalate with DNA, while the pyrazole ring can form hydrogen bonds with active site residues in enzymes. These interactions can modulate biological pathways, leading to the observed biological activities.
Comparison with Similar Compounds
When comparing N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1,5-dimethyl-1H-pyrazole-3-carboxamide with similar compounds, it stands out due to its unique combination of a benzothiazole and pyrazole ring system.
Similar Compounds
N-(6-hydroxybenzo[d]thiazol-2-ylidene)-1,5-dimethyl-1H-pyrazole-3-carboxamide
N-(6-methoxybenzo[d]thiazol-2-ylidene)-3-methyl-1H-pyrazole-4-carboxamide
Each of these compounds shares structural similarities but differs in the position or type of functional groups, which can lead to variations in biological activity and chemical reactivity.
Biological Activity
N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1,5-dimethyl-1H-pyrazole-3-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by a benzo[d]thiazole moiety and a pyrazole derivative. These structural components are significant as they often correlate with various biological activities. The molecular formula for this compound is , with a molecular weight of 330.4 g/mol .
1. Anticancer Activity
Research indicates that compounds containing pyrazole and thiazole moieties exhibit notable anticancer properties. For instance, studies have shown that derivatives of pyrazole can inhibit tumor growth in various cancer cell lines. In particular, the compound has been evaluated for its cytotoxic effects against human tumor cell lines, demonstrating significant antiproliferative activity .
Table 1: Summary of Anticancer Activities
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | A549 (Lung) | 12.5 | Induction of apoptosis |
| This compound | MCF7 (Breast) | 15.0 | Cell cycle arrest at G2/M phase |
2. Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory potential. Pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. In vivo studies have reported significant reductions in edema and inflammatory markers when treated with this compound .
Table 2: Anti-inflammatory Effects
| Compound | Model | Effectiveness (%) | Reference |
|---|---|---|---|
| This compound | Carrageenan-induced edema in rats | 70% reduction | |
| Celecoxib (Standard) | Same model | 22% reduction |
3. Antimicrobial Activity
The presence of the thiazole ring in the compound suggests potential antimicrobial properties. Thiazoles are known for their effectiveness against various bacterial strains. Preliminary studies indicate that this compound exhibits activity against both Gram-positive and Gram-negative bacteria .
The biological activity of this compound can be attributed to several mechanisms:
- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells, leading to cell death.
- Inhibition of COX Enzymes : By inhibiting COX enzymes, it reduces the production of pro-inflammatory mediators.
- Antimicrobial Action : The structural features facilitate interaction with bacterial enzymes or membranes, disrupting their function.
Case Studies
A recent study evaluated the efficacy of this compound in a mouse model for cancer treatment. The results showed a significant decrease in tumor size compared to control groups treated with saline. Histological analyses revealed increased apoptosis in tumor tissues treated with the compound .
Q & A
Q. Key Parameters :
- Temperature : 60–80°C for cyclization and coupling steps .
- Solvent choice : DMF enhances reactivity in coupling reactions, while methanol is used for recrystallization .
- Reaction time : 12–24 hours for complete conversion, monitored via TLC .
Which spectroscopic and chromatographic techniques are most effective for characterizing this compound and ensuring purity?
Basic Research Question
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms regiochemistry of the thiazole and pyrazole rings .
- Infrared Spectroscopy (IR) : Validates carbonyl (C=O) and amine (N-H) functional groups .
- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95% required for bioassays) .
- Mass Spectrometry (LC-MS) : Determines molecular weight and fragmentation patterns .
How can researchers optimize reaction conditions to improve synthetic yields?
Advanced Research Question
Methodological strategies include:
- Solvent screening : Test DMF vs. dichloromethane for coupling efficiency .
- Catalyst optimization : Use 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) over dicyclohexylcarbodiimide (DCC) for reduced side products .
- Temperature gradients : Gradual heating (40°C → 80°C) minimizes decomposition .
- In-line monitoring : Use TLC or inline IR to track intermediate formation .
What strategies are recommended for resolving contradictions in biological activity data across studies?
Advanced Research Question
- Reproducibility checks : Standardize assay protocols (e.g., cell lines, incubation times) .
- Purity validation : Re-test compounds after HPLC purification to exclude impurities as confounding factors .
- Dose-response curves : Identify activity thresholds; discrepancies may arise from non-linear effects .
- In silico docking : Compare binding modes across protein isoforms to explain variability .
How should structure-activity relationship (SAR) studies be designed to explore pharmacological potential?
Advanced Research Question
- Substituent variation : Synthesize analogs with halogen (Cl, Br) or methyl groups at the 6-position of the thiazole ring to assess steric/electronic effects .
- Bioisosteric replacement : Replace the pyrazole with imidazole to evaluate target selectivity .
- In vitro testing : Screen against kinase panels (e.g., EGFR, VEGFR) to identify primary targets .
What computational approaches are utilized to predict biological interactions?
Advanced Research Question
- Molecular docking : Use AutoDock Vina to model interactions with ATP-binding pockets of kinases .
- Molecular Dynamics (MD) simulations : Simulate ligand-protein stability over 100 ns to assess binding affinity .
- Pharmacophore modeling : Identify critical hydrogen-bond acceptors/donors for lead optimization .
How can solubility challenges in bioassays be mitigated?
Advanced Research Question
- Co-solvents : Use DMSO (≤0.1% v/v) or cyclodextrins to enhance aqueous solubility .
- Prodrug design : Introduce phosphate esters at the methoxy group for improved bioavailability .
- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles .
What methods evaluate the compound’s stability under storage conditions?
Basic Research Question
- Forced degradation studies : Expose to heat (40°C), light (UV), and humidity (75% RH) for 4 weeks .
- Analytical monitoring : Use HPLC to quantify degradation products (e.g., hydrolyzed carboxamide) .
- Lyophilization : Store as a lyophilized powder at -20°C to prevent hydrolysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
